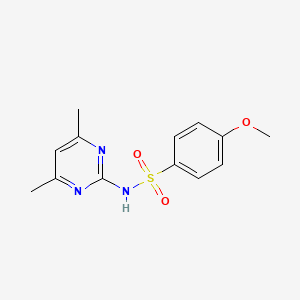

![molecular formula C18H22N2O3 B5540213 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, also known as DMPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. DMPEU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Directed Lithiation and Organic Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates their utility in organic synthesis. The lithiation process allows for the introduction of various substituents, showcasing the versatility of these compounds in synthesizing a range of products with potential applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).

Corrosion Inhibition

Derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, specifically 1,3,5-triazinyl urea derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies indicate that such derivatives can effectively protect metals from corrosion, making them valuable for industrial applications in material protection and longevity (Mistry, Patel, Patel, & Jauhari, 2011).

Asymmetric Hydrogenation Reactions

Ureaphosphanes, including derivatives of this compound, act as ligands in asymmetric hydrogenation reactions. These ligands exhibit diverse coordination behaviors, contributing to the synthesis of chiral molecules with high enantioselectivity. Such applications are crucial in the pharmaceutical industry for the production of enantiomerically pure drugs (Meeuwissen, Detz, Sandee, Bruin, Siegler, Spek, & Reek, 2010).

Enzymatic Modification for Antioxidant Production

The enzymatic oxidation of dimethoxyphenol compounds, related to the core structure of this compound, has been explored for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of such compounds in creating bioactive molecules with applications in food and pharmaceutical industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-5-4-6-15(11-13)20-18(21)19-10-9-14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDISOQWUGISDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

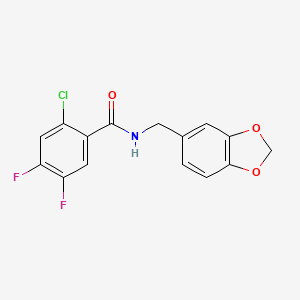

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

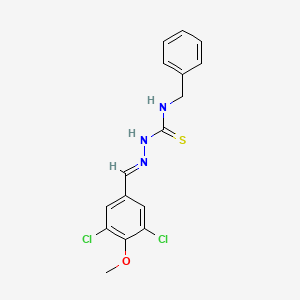

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)